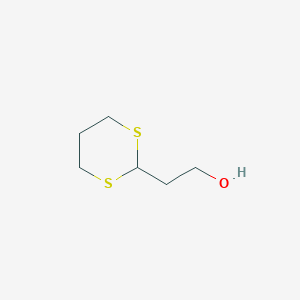
3-chloro-2-(trifluoromethyl)benzoic Acid
Overview
Description
3-chloro-2-(trifluoromethyl)benzoic Acid is an organic compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the benzene ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be a reactant in the preparation of trifluoromethylphenyl as p2 for ketoamide-based cathepsin s inhibitors . Cathepsin S is a cysteine protease involved in antigen presentation and is a target for therapeutic intervention in autoimmune diseases.
Mode of Action
As a reactant in the synthesis of cathepsin S inhibitors, it likely interacts with its targets through covalent or non-covalent bonding, leading to changes in the target’s function or structure .
Biochemical Pathways
Given its role in the synthesis of cathepsin s inhibitors, it may indirectly influence the antigen presentation pathway and immune response .
Pharmacokinetics
Factors such as its molecular weight (22456 Da ) and predicted pKa (2.45±0.25 ) may influence its bioavailability.
Result of Action
As a reactant in the synthesis of cathepsin s inhibitors, it may contribute to the inhibition of cathepsin s activity, potentially affecting antigen presentation and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-(trifluoromethyl)benzoic Acid typically involves the chlorination of 2-trifluoromethylbenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
C8H5F3O2+SOCl2→C8H4ClF3O2+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-2-(trifluoromethyl)benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like .
Oxidation Reactions: The compound can be oxidized to form more complex derivatives using oxidizing agents like .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Reduction: in anhydrous ether.
Oxidation: in acidic or basic medium.
Major Products:
Substitution: Formation of amides or esters.
Reduction: Formation of 3-chloro-2-trifluoromethylbenzyl alcohol.
Oxidation: Formation of 3-chloro-2-trifluoromethylbenzoic acid derivatives.
Scientific Research Applications
3-chloro-2-(trifluoromethyl)benzoic Acid is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
3-chloro-2-(trifluoromethyl)benzoic Acid can be compared with other similar compounds, such as:
2-Trifluoromethylbenzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chlorobenzoic Acid: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
4-Chloro-2-trifluoromethylbenzoic Acid: Positional isomer with different chemical and physical properties.
Uniqueness: The presence of both chlorine and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVGYAZXHZUVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470162 | |
| Record name | 3-Chloro-2-trifluoromethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857061-43-9 | |
| Record name | 3-Chloro-2-trifluoromethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





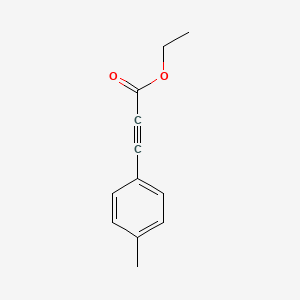



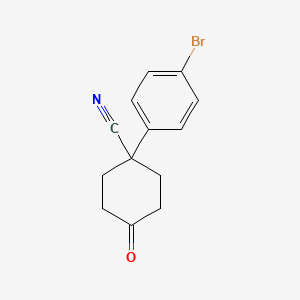
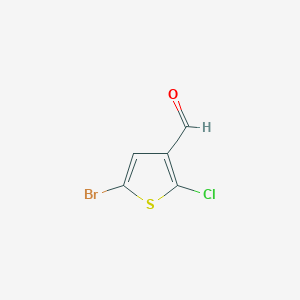
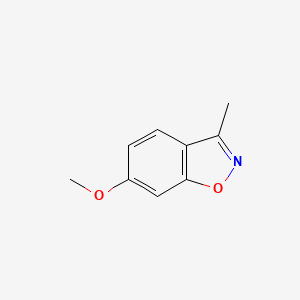
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)
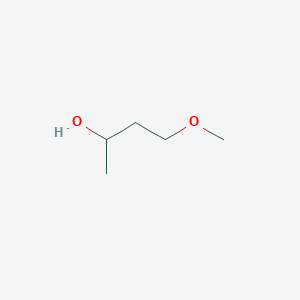
![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)
